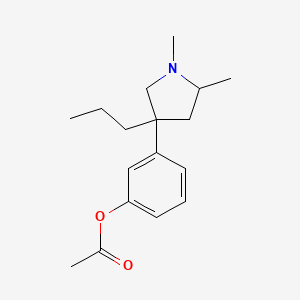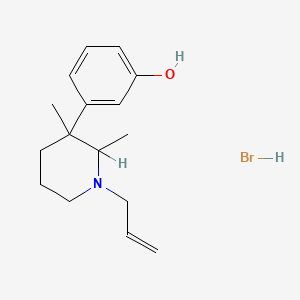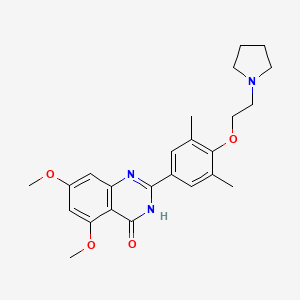
Quinpirole
Descripción general
Descripción
Quinpirole es un fármaco psicoactivo y una sustancia química de investigación conocido por su papel como agonista selectivo de los receptores de dopamina D2 y D3 . Se ha utilizado ampliamente en la investigación científica para estudiar diversas afecciones neurológicas y psicológicas, incluido el trastorno obsesivo-compulsivo y la enfermedad de Parkinson .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de quinpirole generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de un derivado de pirazol con un agente alquilante adecuado para formar la estructura de quinolina deseada .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos como la purificación mediante recristalización y la caracterización mediante técnicas como la espectroscopia de resonancia magnética nuclear y la espectrometría de masas .
Análisis De Reacciones Químicas
Tipos de reacciones: Quinpirole experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: También se puede reducir para formar diferentes productos reducidos.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las condiciones varían según el sustituyente que se introduzca, pero los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir this compound N-óxido, mientras que la reducción podría producir un derivado dihidro .
Aplicaciones Científicas De Investigación
Quinpirole tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar las interacciones receptor-ligando.
Biología: Empleado en estudios de la función del receptor de dopamina y las vías de señalización.
Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como el trastorno obsesivo-compulsivo y la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores de dopamina
Mecanismo De Acción
Quinpirole ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D2 y D3. Esta activación modula la liberación de neurotransmisores e influye en varias vías de señalización dentro del cerebro. La acción del compuesto en estos receptores es crucial para sus efectos sobre la locomoción, el comportamiento y la neuroprotección .
Compuestos similares:
Quinelorano: Otro agonista del receptor de dopamina con propiedades similares.
Bromocriptina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
Pramipexol: Un agonista de la dopamina no ergolínico utilizado para la enfermedad de Parkinson y el síndrome de piernas inquietas.
Unicidad: this compound es único debido a su alta selectividad para los receptores de dopamina D2 y D3, lo que lo convierte en una herramienta valiosa en la investigación centrada en estos subtipos de receptores específicos. Su capacidad para inducir cambios conductuales y neuroquímicos específicos también lo distingue de otros agonistas de la dopamina .
Comparación Con Compuestos Similares
Quinelorane: Another dopamine receptor agonist with similar properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.
Uniqueness: Quinpirole is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .
Propiedades
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048229 | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-22-4, 74196-92-2 | |
| Record name | Quinpirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINPIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
